ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate
Description
Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a furan-2-ylmethyl substituent at position 3, a methyl group at position 6, and a sulfanyl-linked 3-oxobutanoate ester at position 2.
Properties
IUPAC Name |
ethyl 4-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-3-24-15(22)8-12(21)10-26-18-19-16-14(7-11(2)27-16)17(23)20(18)9-13-5-4-6-25-13/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCNQWTVMGCARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the ethyl 3-oxobutanoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations at key positions (e.g., pyrimidine core, sulfanyl linkers, or ester groups). Below is a detailed comparison:
Core Heterocycle Modifications
- Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate (): Key Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyridine ring bearing a cyano group and trifluoromethyl substituent. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the furan-containing compound. The cyano group may increase electrophilicity, altering reactivity .
- Implications: The benzodioxol group may improve binding affinity to hydrophobic enzyme pockets but could reduce solubility .
Sulfanyl Linker and Ester Variations
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (): Key Differences: Lacks the thienopyrimidine core and sulfanyl bridge, instead featuring a simpler propanoate ester linked to a trifluoromethoxyphenyl group. Implications: Simplified structure may enhance synthetic accessibility but reduce target specificity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- In contrast, trifluoromethyl groups in analogs (e.g., ) provide strong electron-withdrawing effects, which may stabilize transition states in catalytic processes .
- Solubility and Bioavailability: The 3-oxobutanoate ester in the target compound and its analogs likely improves solubility compared to non-esterified derivatives. However, bulkier substituents (e.g., benzodioxol in ) may counteract this advantage .
- Synthetic Feasibility: The pyridine-based analogs () may offer simpler synthesis routes due to their non-fused heterocyclic cores, whereas the thienopyrimidine scaffold in the target compound requires more intricate multi-step protocols .
Biological Activity
Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 270.32 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is significant for its biological properties.
Antimicrobial Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this structure can inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl 4-{...} | C. albicans | 8 µg/mL |
Anticancer Potential
This compound has shown promise in anticancer research. Various studies have reported its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK pathway.
Case Study: Anticancer Activity
In a study conducted on human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). The study highlighted the compound's potential as a lead for further anticancer drug development.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The thieno[2,3-d]pyrimidine scaffold is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for both microbial and cancer cell proliferation.
Toxicological Profile
While the compound shows promising biological activities, its safety profile remains under investigation. Preliminary toxicity studies indicate that it exhibits low toxicity at therapeutic doses; however, further studies are necessary to fully elucidate its safety and side effects.
Table 2: Toxicological Data
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Genotoxicity | Negative |
| Carcinogenic Potential | Not assessed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
